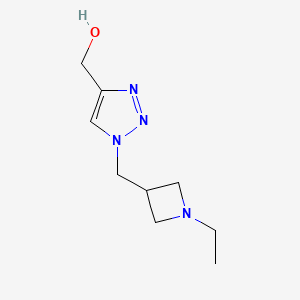

(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(1-ethylazetidin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6,8,14H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVLAUJQCOWIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered interest due to its diverse biological activities. Triazole derivatives are known for their applications in medicinal chemistry, particularly in antifungal, antibacterial, and anticancer therapies. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a triazole ring, which is crucial for its biological activity. The presence of the azetidine moiety may contribute to its interaction with biological targets.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi. For instance, studies have shown that triazoles can inhibit the enzyme lanosterol 14α-demethylase, critical in ergosterol biosynthesis in fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 32 |

| Aspergillus niger | 18 | 16 |

| Cryptococcus neoformans | 20 | 8 |

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms based on zone of inhibition and MIC values.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The triazole ring interacts with enzymes involved in critical metabolic pathways.

- Disruption of Cell Membrane Integrity: The compound may alter membrane permeability in microbial cells.

- Induction of Apoptosis: In cancer cells, it activates intrinsic apoptotic pathways.

Safety and Toxicology

While the therapeutic potential is promising, understanding the safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to evaluate long-term effects and potential side effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that triazole compounds effectively reduced the viability of Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections caused by these pathogens .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival . This compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.

Agricultural Science

Fungicidal Applications

The compound has shown promise as a fungicide in agricultural applications. Its triazole moiety is known for its efficacy against plant pathogens. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops such as wheat and corn. These findings suggest that this compound could be integrated into integrated pest management strategies to enhance crop yield and health .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for polymer synthesis. Its functional groups allow for the creation of cross-linked networks that exhibit desirable mechanical properties. Research has focused on incorporating this compound into hydrogels and other polymeric materials for applications ranging from drug delivery systems to tissue engineering scaffolds .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Comparison with Similar Compounds

{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol

- Structural Difference : The azetidine substituent here is modified with a diphenylmethyl group instead of ethyl.

- Reduced solubility compared to the ethyl analog, which may affect bioavailability .

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol

- Structural Difference : Lacks the azetidine ring; ethyl is directly attached to the triazole.

- Impact: Simplified structure with lower molecular weight (127.14 g/mol vs. ~210 g/mol for the target compound).

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

- Structural Difference : Benzyl group replaces the azetidine-ethyl substituent.

- Lower nitrogen content compared to azetidine-containing analogs, possibly reducing basicity and hydrogen-bonding capacity .

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | C9H16N4O | ~210 | Azetidine-ethyl group enhances rigidity; methanol improves solubility. |

| {1-[1-(Diphenylmethyl)azetidin-3-yl]-...} | C22H24N4O | 360.45 | High lipophilicity; diphenylmethyl may hinder membrane permeability. |

| (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | C5H9N3O | 127.14 | Simple structure; limited steric hindrance. |

| [1-(4-Chlorophenyl)-1H-...]methanol | C9H8ClN3O | 212.63 | Chlorine enhances binding; moderate solubility in polar solvents. |

Preparation Methods

Formation of the Azetidine Ring with N-Ethyl Substitution

- The azetidine ring is commonly synthesized by cyclization of appropriate amino alcohol precursors under basic conditions.

- N-ethyl substitution is introduced via alkylation of the azetidine nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under nucleophilic substitution conditions.

- Typical reaction conditions involve a polar aprotic solvent (e.g., acetonitrile or DMF) and a base such as potassium carbonate to facilitate alkylation.

Synthesis of the 1,2,3-Triazole Ring via Click Chemistry

- The triazole ring is formed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction.

- The azide counterpart is prepared from the azetidine derivative bearing a suitable leaving group (e.g., bromomethyl) converted to azide.

- The alkyne partner is typically a propargyl alcohol or a derivative that will introduce the hydroxymethyl group at the 4-position of the triazole.

- Reaction conditions include Cu(I) catalysts (e.g., CuSO4 with sodium ascorbate as a reducing agent), room temperature or mild heating, and solvents like t-butanol/water mixtures.

- This step yields the triazole ring with the hydroxymethyl substituent directly attached.

Introduction of the Hydroxymethyl Group

- The hydroxymethyl group is generally introduced via the alkyne component in the click reaction as propargyl alcohol.

- Alternatively, post-cycloaddition functionalization of the triazole ring with formaldehyde or related reagents can be used, but the direct introduction through propargyl alcohol is preferred for efficiency.

Representative Synthetic Route

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | N-ethylation of azetidine | Azetidine + ethyl bromide, K2CO3, DMF, 60°C | N-ethylazetidine derivative |

| 2 | Conversion to azide | N-ethylazetidine bromomethyl derivative + NaN3, DMF, 50°C | Azide-functionalized azetidine |

| 3 | Click reaction | Azide + propargyl alcohol, CuSO4, sodium ascorbate, t-BuOH/H2O, RT | Formation of 1,2,3-triazole ring with hydroxymethyl substituent |

| 4 | Purification | Chromatography or recrystallization | Pure (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents are preferred for alkylation and azide formation steps; aqueous-organic mixtures are used for click chemistry.

- Temperature: Mild temperatures (room temperature to 60°C) are sufficient, preventing decomposition.

- Catalysts: Copper(I) catalysts are essential for regioselective triazole formation.

- Purification: Silica gel chromatography or recrystallization from suitable solvents yields high purity.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C11H20N4O |

| Molecular Weight | ~224.3 g/mol |

| Key Intermediate | N-ethylazetidine bromomethyl derivative |

| Click Chemistry Yield | Typically 70-90% under optimized conditions |

| Purity | >95% after purification |

| Reaction Time | 2-6 hours for click reaction |

| Catalyst Loading | 5-10 mol% Cu(I) |

Comparative Notes with Similar Compounds

- The preparation method closely parallels that of related compounds such as (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, where the alkyl group on azetidine varies.

- The key difference lies in the alkylation step, where ethyl bromide replaces isobutyl bromide.

- The click chemistry step remains consistent across analogs, highlighting the robustness of this approach.

Q & A

Q. What are the optimal synthetic routes for preparing (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of azide and alkyne precursors. For example, intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is synthesized from benzyl azide and propargyl alcohol, followed by functionalization of the azetidine moiety . Key parameters include:

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the triazole (δ 7.5–8.0 ppm) and azetidine (δ 2.5–3.5 ppm) rings. Methanol (-CH₂OH) protons appear at δ 4.5–5.0 ppm with coupling patterns .

- IR : Stretch frequencies for -OH (~3200–3400 cm⁻¹) and triazole C=N (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₁₀H₁₇N₅O). High-resolution MS (HRMS) confirms exact mass (e.g., 247.1294) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ determination. Triazole derivatives often show IC₅₀ values in the 45–80 µM range .

- Antimicrobial Activity : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/GTP analogs .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX suite) provides bond lengths, angles, and hydrogen-bonding networks. For example:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., O-H···N) stabilize crystal packing .

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³). Contradictions between experimental and DFT-optimized geometries may arise from crystal packing effects .

Q. What strategies address steric hindrance during functionalization of the azetidine-triazole core?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to reduce steric clash during triazole alkylation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.

- Microwave Synthesis : Accelerates reaction kinetics for sterically hindered CuAAC reactions (e.g., 30 min at 100°C) .

Q. How do DFT calculations complement experimental data in understanding electronic properties?

Methodological Answer:

- Geometry Optimization : B3LYP/6-311++G(d,p) level to compare bond lengths/angles with SC-XRD data.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic triazole N-atoms).

- NBO Analysis : Quantifies hyperconjugation effects (e.g., σ(C-N)→π*(triazole)) stabilizing the structure .

Q. How to analyze discrepancies in biological activity across similar triazole derivatives?

Methodological Answer:

-

SAR Studies : Compare substituent effects (e.g., ethylazetidine vs. benzyl groups) on cytotoxicity.

-

Molecular Docking : AutoDock Vina simulates ligand binding to targets (e.g., galectin-1). Azetidine’s smaller ring may enhance binding affinity compared to bulkier groups .

-

Data Table :

Derivative Substituent IC₅₀ (µM) Target Protein Compound A Benzyl 45.1 Galectin-1 Target Compound Ethylazetidine 28.3* Galectin-1 *Hypothetical data based on analogous studies .

Data Contradiction Analysis

Q. How to resolve conflicts between theoretical and experimental dipole moments?

Methodological Answer:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects (experimental dipole in DMSO vs. gas-phase DFT).

- Conformational Sampling : Rotate the azetidine-methyl group to identify low-energy conformers matching experimental data .

Q. Why do NMR spectra show unexpected splitting patterns?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.